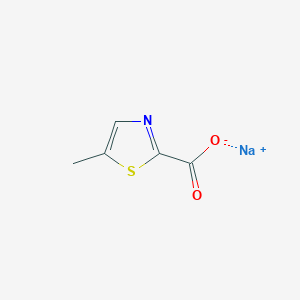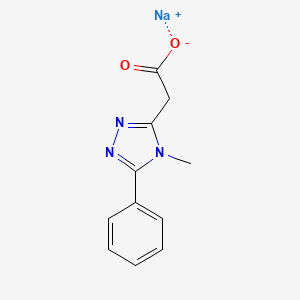
2-Fluoro-2-methylpropanamide
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Fluoro-2-methylpropanamide is C4H8FNO . The InChI code is 1S/C4H8FNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-2-methylpropanamide include a molecular weight of 105.11 . The compound should be stored in a refrigerated environment .Scientific Research Applications
Life Science Research
2-Fluoro-2-methylpropanamide is utilized in life science research for its potential in modifying nucleic acids. This compound is part of studies exploring the synthesis of fluoro-modified nucleic acids, which offer unique biophysical and biochemical features that extend the applications of nucleic acids in biomedical research . These modifications can improve the efficacy of short interfering RNA (siRNA) duplexes as antisense agents for gene silencing in vivo, enhancing nuclease resistance and displaying improved efficacy in vitro and in vivo compared to unmodified siRNAs .
Material Science
In the realm of material science, 2-Fluoro-2-methylpropanamide is investigated for its role in organofluorine chemistry. The compound’s inclusion in materials can impart properties like resistance to solvents, oils, and biological degradation, making it valuable for creating specialized materials with enhanced durability and chemical resistance .
Chemical Synthesis
Chemical synthesis research leverages 2-Fluoro-2-methylpropanamide for the development of fluoro-modified nucleic acids. These modified nucleic acids are significant for their increased stability and potential in therapeutic applications, such as in 18F PET imaging and mechanistic studies of DNA modifying enzymes . The compound’s ability to stabilize the N-glycosidic linkage in nucleic acids is particularly noteworthy, as it blocks base loss and subsequent backbone cleavage, which are common issues in DNA analysis .
Chromatography
In chromatography, 2-Fluoro-2-methylpropanamide can be used as a standard or reference compound. Its well-defined properties and stability under refrigerated conditions make it suitable for calibrating equipment and validating analytical methods in chromatographic analysis .
Medicinal Chemistry
The incorporation of fluorine atoms, such as those in 2-Fluoro-2-methylpropanamide, into medicinal compounds can significantly alter their biological activity. Fluorine’s small size and high electronegativity can enhance the binding affinity of drugs to their targets, improve metabolic stability, and increase bioavailability, making it a valuable modification in drug design .
properties
IUPAC Name |
2-fluoro-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYCTAYGNLLRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308476 | |
| Record name | 2-Fluoro-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-methylpropanamide | |
CAS RN |
1263376-90-4 | |
| Record name | 2-Fluoro-2-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263376-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1532170.png)
![N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride](/img/structure/B1532173.png)

![[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1532175.png)
![3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1532178.png)
![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride](/img/structure/B1532179.png)


![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine](/img/structure/B1532184.png)

